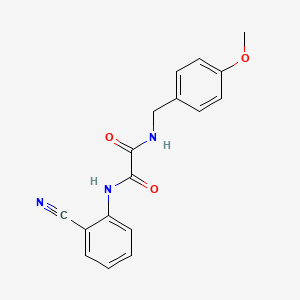

N1-(2-cyanophenyl)-N2-(4-methoxybenzyl)oxalamide

Description

N1-(2-cyanophenyl)-N2-(4-methoxybenzyl)oxalamide is a synthetic oxalamide derivative characterized by its N1-(2-cyanophenyl) and N2-(4-methoxybenzyl) substituents. This method typically involves coupling aromatic amines with oxalyl chloride derivatives, followed by purification via column chromatography and recrystallization.

Properties

IUPAC Name |

N'-(2-cyanophenyl)-N-[(4-methoxyphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c1-23-14-8-6-12(7-9-14)11-19-16(21)17(22)20-15-5-3-2-4-13(15)10-18/h2-9H,11H2,1H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYVYSCUIZOFFLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=CC=C2C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-cyanophenyl)-N2-(4-methoxybenzyl)oxalamide typically involves the reaction of 2-cyanophenylamine with 4-methoxybenzylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The general reaction scheme is as follows:

Step 1: 2-cyanophenylamine is reacted with oxalyl chloride to form an intermediate.

Step 2: The intermediate is then reacted with 4-methoxybenzylamine to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-cyanophenyl)-N2-(4-methoxybenzyl)oxalamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Oxidation of the methoxy group can yield a corresponding aldehyde or carboxylic acid.

Reduction: Reduction of the nitrile group can produce a primary amine.

Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

N1-(2-cyanophenyl)-N2-(4-methoxybenzyl)oxalamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Industry: It is used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of N1-(2-cyanophenyl)-N2-(4-methoxybenzyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The target compound’s structural analogs differ primarily in their N1 aromatic substituents and N2 alkyl/aryl groups , which significantly influence their physicochemical and biological properties. Key examples include:

Key Observations:

- Electron-Withdrawing Groups (EWGs): The cyano group in the target compound and 22 enhances polarity and may improve binding to hydrophobic enzyme pockets. However, the ortho-cyano substitution in the target could introduce steric hindrance compared to the meta-cyano in 22 .

- In contrast, S336 uses a pyridinylethyl group, contributing to its flavor-enhancing properties .

- Synthetic Challenges: Lower yields (e.g., 23% for 22 ) are attributed to steric or electronic factors during coupling reactions .

Enzyme Inhibition:

- SCD Inhibition: Analogs like 80 and 28 inhibit stearoyl-CoA desaturase (SCD) via CYP4F11 activation, with IC₅₀ values influenced by substituent electronegativity . The target compound’s ortho-cyano group may similarly modulate SCD binding but requires experimental validation.

- CYP Inhibition: While S336 and its analog S5456 show weak CYP3A4 inhibition (<50% at 10 µM), the target compound’s impact on CYPs remains unstudied .

Flavor Enhancement:

- S336 is widely used as an umami flavor substitute for monosodium glutamate (MSG), demonstrating the oxalamide scaffold’s versatility .

Metabolic and Toxicological Profiles

- Metabolism: Analogs like 28 and 80 are metabolized via hepatic CYPs, with halogen substituents (Cl, F) slowing oxidative degradation . The cyano group in the target compound may alter metabolic stability.

- Toxicity: No significant toxicity is reported for S336 in rodent studies, suggesting oxalamides are generally safe at regulated doses .

Biological Activity

N1-(2-cyanophenyl)-N2-(4-methoxybenzyl)oxalamide is a compound that has attracted attention in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

This compound features an oxalamide backbone with a cyanophenyl group and a methoxybenzyl substituent. The structural formula can be represented as follows:

This compound is characterized by its unique functional groups, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. Research indicates that the compound may exert its effects through:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, particularly those related to cancer progression and inflammation.

- Receptor Modulation : It may bind to certain receptors, altering their activity and influencing downstream signaling cascades.

Anticancer Activity

Numerous studies have investigated the anticancer potential of this compound. In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.4 | Apoptosis induction |

| A549 (Lung Cancer) | 12.8 | Cell cycle arrest |

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary results indicate effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bactericidal |

| Escherichia coli | 64 µg/mL | Bacteriostatic |

Case Studies

-

Study on Anticancer Effects :

A study published in Journal of Medicinal Chemistry evaluated the effects of this compound on MCF-7 breast cancer cells. Results indicated significant reductions in cell viability at concentrations above 10 µM, with detailed analysis showing activation of caspase pathways leading to apoptosis . -

Antimicrobial Efficacy :

Another investigation reported in Antimicrobial Agents and Chemotherapy assessed the antimicrobial properties against clinical isolates of Staphylococcus aureus. The compound demonstrated potent activity with an MIC value comparable to established antibiotics, suggesting its potential as a therapeutic agent for resistant bacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.